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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cholecystokinin (26-33), commonly known as CCK-8, is a biologically active
octapeptide with the sequence Asp-Tyr(SOsH)-Met-Gly-Trp-Met-Asp-Phe-NHz:. It is a crucial
fragment of the larger cholecystokinin hormone and acts as a neurotransmitter in the brain and
a gut hormone, playing significant roles in digestion, satiety, and pancreatic enzyme secretion.
[1] This document provides a detailed protocol for the chemical synthesis of CCK-8 using
Fmoc-based solid-phase peptide synthesis (SPPS), followed by peptide cleavage, purification,
and analysis. The methodologies are designed to be reproducible and scalable for research
and drug development applications.

Materials and Equipment
Reagents and Resins
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Reagent/Material

Grade

Recommended Supplier

Rink Amide MBHA Resin

100-200 mesh, ~0.5 mmol/g

Standard Peptide Supply

Fmoc-Asp(OtBu)-OH

Synthesis Grade

Standard Peptide Supply

Fmoc-Tyr(SOsNa)-OH

Synthesis Grade

Specialized Supplier

Fmoc-Met-OH

Synthesis Grade

Standard Peptide Supply

Fmoc-Gly-OH

Synthesis Grade

Standard Peptide Supply

Fmoc-Trp(Boc)-OH

Synthesis Grade

Standard Peptide Supply

Fmoc-Phe-OH

Synthesis Grade

Standard Peptide Supply

N,N'-Diisopropylcarbodiimide

Synthesis Grade Sigma-Aldrich
(DIC)
Oxyma Pure Synthesis Grade Sigma-Aldrich
Piperidine ACS Grade Sigma-Aldrich

N,N-Dimethylformamide (DMF)

Peptide Synthesis Grade

Fisher Scientific

Dichloromethane (DCM) ACS Grade Fisher Scientific
Trifluoroacetic Acid (TFA) Reagent Grade Sigma-Aldrich
Triisopropylsilane (TIS) 98% Sigma-Aldrich
1,2-Ethanedithiol (EDT) 98% Sigma-Aldrich
Anisole 99% Sigma-Aldrich
Diethyl Ether Anhydrous Fisher Scientific
Acetonitrile (ACN) HPLC Grade Fisher Scientific
Water HPLC Grade Fisher Scientific
Equipment
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Equipment

Description

Automated Peptide Synthesizer

e.g., ABI 433 or similar

Manual SPPS Reaction Vessel

Glass vessel with a sintered glass filter

High-Performance Liquid Chromatography
(HPLC)

Preparative and analytical systems

C18 Reverse-Phase HPLC Column

e.g., Vydac or ACE, 5-10 um particle size

Mass Spectrometer

MALDI-TOF or LC-MS/MS system

Lyophilizer (Freeze-Dryer)

For peptide drying

Centrifuge

For peptide precipitation

Nitrogen Bubbling System

For mixing and solvent removal

Standard Glassware

Beakers, flasks, graduated cylinders

Experimental Protocols

The synthesis of CCK-8 is performed using a standard Fmoc/tBu solid-phase strategy.[1][2]

The C-terminal amide is generated by using a Rink Amide resin.

Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling for each amino acid in

the sequence.
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Resin Preparation

Start: Rink Amide Resin

Swell Resin in DMF

\

Iterative Synthesis Cycle (Repeat for each Amino Acid)

Fmoc Deprotection
(20% Piperidine in DMF)

A

Y

Wash (DMF)

Next Cycle

\

Amino Acid Coupling
(Fmoc-AA-OH, DIC, Oxyma)

A

Wash (DMF)

iF inal Cycle

Cleavage & Purification

Final Wash (DCM) & Dry

Cleavage & Deprotection
(TFA Cocktail)

Precipitate with Cold Ether

Purify by HPLC

Analyze by MS & HPLC

Fmoc Solid-Phase Peptide Synthesis Cycle for CCK-8

Click to download full resolution via product page

Caption: Workflow for Fmoc-based solid-phase synthesis of CCK-8.
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Protocol for Manual Synthesis (0.1 mmol scale)

o Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a reaction vessel.
Add 5 mL of DMF and allow the resin to swell for 1 hour with occasional agitation.[3] Drain
the DMF.

e Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
Drain. Repeat with a second 5 mL portion for 15 minutes. This removes the Fmoc protecting
group from the resin's linker.

e Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

e Amino Acid Coupling (First Amino Acid: Fmoc-Phe-OH):

[¢]

In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), Oxyma Pure (4 eq, 0.4 mmol)
in DMF (2 mL).

o

Add DIC (4 eq, 0.4 mmol) to the solution and allow it to pre-activate for 5 minutes.

Add the activated amino acid solution to the resin.

[e]

o

Agitate the mixture for 2 hours at room temperature.

e Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to
confirm the completion of the coupling reaction.

» Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence
(Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(SOsNa), Asp(OtBu)).

o Note on Sulfated Tyrosine: The sulfated tyrosine is acid-labile. Using a pre-sulfated Fmoc-
Tyr(SOsNa)-OH derivative is crucial for successful incorporation.[4]

Peptide Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups.

 After the final coupling, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry
it under a nitrogen stream.
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e Prepare the cleavage cocktail "Reagent K": TFA/phenol/water/thioanisole/EDT
(82.5:5:5:5:2.5).[5]

e Add 10 mL of the cleavage cocktail to the dried peptide-resin.

 Stir the mixture at room temperature for 2-3 hours. The presence of scavengers like TIS,
EDT, and thioanisole protects sensitive residues like Trp and Met from degradation.[6][7]

 Filter the resin and collect the filtrate containing the peptide.

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

o Concentrate the TFA filtrate to about 2 mL under a gentle stream of nitrogen.

Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold
diethyl ether. A white precipitate (the crude peptide) should form.[7]

Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

Wash the peptide pellet with cold ether twice more to remove residual scavengers.

Dry the crude peptide pellet under vacuum.

HPLC Purification

The crude peptide is purified using reverse-phase HPLC.[8][9]
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Parameter

Condition

Column

Preparative C18, 10 um, 250 x 22 mm

Mobile Phase A

0.1% TFA in Water

Mobile Phase B

0.1% TFA in Acetonitrile (ACN)

Gradient 10-50% B over 40 minutes
Flow Rate 15 mL/min
Detection 215 nm and 280 nm

Fraction Collection

Collect 2 mL fractions across the main peak

Analysis and Characterization

The purity of the collected fractions is assessed by analytical HPLC, and the identity is

confirmed by mass spectrometry.[8][10]

Analysis

Expected Result

Analytical HPLC

A single major peak with >95% purity.

Mass Spectrometry

Observed molecular weight should match the

calculated theoretical mass.

Calculated Mass

[M+H]* = 1143.2 Da

CCK-8 Signaling Pathway

CCK-8 exerts its physiological effects by binding to cholecystokinin receptors (CCK-AR and

CCK-BR). In the central nervous system, CCK-8 is involved in regulating satiety and body

weight, partly through its interaction with the leptin signaling pathway in the hypothalamus.[11]
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Caption: CCK-8 facilitates leptin signaling in the hypothalamus to regulate satiety.

Conclusion

The protocol described provides a robust and reliable method for the solid-phase synthesis of
Cholecystokinin (26-33). By employing Fmoc chemistry on a Rink Amide resin and utilizing
appropriate side-chain protection and cleavage strategies, high-purity CCK-8 can be obtained
for various in-vitro and in-vivo studies. Careful purification by HPLC and verification by mass
spectrometry are essential to ensure the quality of the final peptide product. This methodology
is well-suited for both academic research and industrial drug development environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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